4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 3-chlorobenzyl group, a 4-methoxyphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3-chlorobenzyl, 4-methoxyphenyl, and methyl groups. These reactions often require the use of appropriate halides and catalysts to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halides, acids, and bases are often used as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)(4-methoxyphenyl)methanamine
- N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine
Uniqueness
4-(3-chlorobenzyl)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17ClN2O2 |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-17(11-13-4-3-5-14(19)10-13)18(22)21(20-12)15-6-8-16(23-2)9-7-15/h3-10,20H,11H2,1-2H3 |
InChI Key |
DVYPATQFURMVLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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